![molecular formula C18H23N3O3 B2623892 N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide CAS No. 184951-37-9](/img/structure/B2623892.png)
N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide” is a compound that has been studied for its potential use as a PET ligand for imaging 5-HT1A receptors . It is also known as 18F-Mefway .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C26H36N4O2 . Its average mass is 436.590 Da and its monoisotopic mass is 436.283813 Da .Chemical Reactions Analysis
The compound has been synthesized by changing the position of the methyl group in attempts to evaluate stability for imaging purposes . Mefway and 3-Mefway analogs were prepared by reduction of carbomethoxy- derivatives followed by fluorination .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 599.6±50.0 °C at 760 mmHg, and a flash point of 316.4±30.1 °C . It has 6 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Mecanismo De Acción
Target of Action
The primary target of the compound N-[2-[4-(2-Methoxyphenyl)piperazino]ethyl]-2-furancarboxamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs), and to date, the three different alpha1-adrenergic receptor subtypes, namely alpha1A-, alpha1B- and alpha1D-adrenergic receptors, have been cloned and characterized .
Mode of Action
This compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of this compound with the alpha1-adrenergic receptors affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The activation or blockade of these receptors can lead to changes in these pathways and their downstream effects .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. This interaction can lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fura-2-AM has several advantages over other calcium-sensitive dyes. This compound has high sensitivity and specificity, which allows for accurate measurement of intracellular calcium levels. Fura-2-AM is also non-toxic and does not interfere with cellular processes, making it suitable for long-term experiments.
However, Fura-2-AM has some limitations. This compound is not membrane-permeable and requires a loading step to enter cells. The loading step can be time-consuming and may affect cellular processes. Fura-2-AM is also sensitive to pH changes, which can affect the accuracy of measurements. Additionally, Fura-2-AM is not suitable for measuring calcium levels in subcellular compartments.
Direcciones Futuras
Fura-2-AM has several potential future directions in scientific research. One potential direction is the development of new calcium-sensitive dyes with improved sensitivity and specificity. Another potential direction is the development of new imaging techniques that can measure calcium levels in subcellular compartments. Additionally, Fura-2-AM can be used in combination with other dyes and imaging techniques to study complex cellular processes such as calcium signaling pathways. Overall, Fura-2-AM has the potential to contribute significantly to scientific research in various fields.
Métodos De Síntesis
Fura-2-AM is synthesized by reacting 2-furancarboxylic acid with 2-(2-aminoethylamino)ethanol and 2-methoxyphenylpiperazine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography and recrystallization to obtain pure Fura-2-AM.
Aplicaciones Científicas De Investigación
Fura-2-AM is widely used in scientific research to study intracellular calcium levels. Calcium is an important intracellular messenger that plays a crucial role in various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. Fura-2-AM is used to measure intracellular calcium levels in real-time with high sensitivity and specificity. This compound is used to study various cellular processes such as calcium signaling, calcium homeostasis, and calcium-dependent processes.
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-23-16-6-3-2-5-15(16)21-12-10-20(11-13-21)9-8-19-18(22)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJYNFRNHSYBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025537 |
Source


|
| Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184951-37-9 |
Source


|
| Record name | N-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-chlorophenyl)-3-[[(Z)-1-(furan-2-yl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B2623810.png)
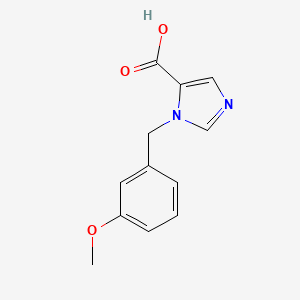
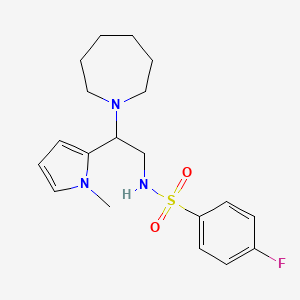

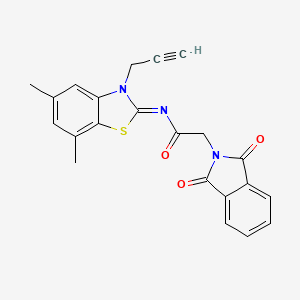


![N-(5-chloro-2-methoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2623819.png)
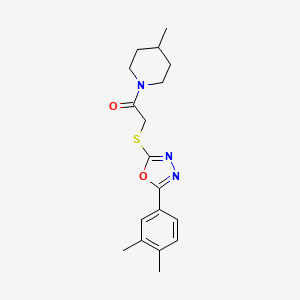
![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide](/img/structure/B2623826.png)
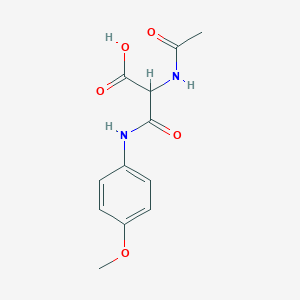
![2-[4-(Benzylamino)quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2623830.png)
![3-Methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)butanamide](/img/structure/B2623832.png)